2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPVUXGNQQMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of 4-tert-butylbenzenesulfonyl chloride: This can be achieved by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride.
Reaction with 2-methoxyaniline: The 4-tert-butylbenzenesulfonyl chloride is then reacted with 2-methoxyaniline to form this compound.
Acetylation: The final step involves acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide.
Reduction: Formation of 2-(4-tert-butylbenzenesulfonamido)-N-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tert-butyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. Preliminary studies suggest that 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide may modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .
Analgesic Effects
The acetamide moiety is often associated with analgesic properties. Compounds similar to this compound have been evaluated for pain relief in animal models, indicating a possible role in pain management therapies .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis, particularly in creating sulfonamide-containing polymers which exhibit unique thermal and mechanical properties. Such materials could find applications in coatings, adhesives, and biomedical devices due to their enhanced stability and biocompatibility .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to be utilized in drug delivery systems where solubility and permeability are crucial. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their delivery efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs with Anti-Cancer Activity
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) :
- Shares the N-(2-methoxyphenyl)acetamide group but replaces the tert-butylbenzenesulfonamido with a piperidinyl-quinazoline sulfonyl group.
- Demonstrated potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-116, SF268, and MCF-7 cell lines .
- The quinazoline ring may enhance DNA intercalation, while the piperidine improves solubility compared to the tert-butyl group.
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40): Substitutes the 2-methoxyphenyl with a 4-methoxyphenyl and uses a morpholino-quinazoline sulfonyl group. Exhibited broad-spectrum activity, suggesting the position of methoxy (para vs. ortho) influences target selectivity .
Table 1: Anti-Cancer Activity of Selected Acetamides
Substituent Effects on Physicochemical Properties
N-(4-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide :
- N-(2-Methoxyphenyl)acetamide (C₉H₁₁NO₂): Simpler structure (MW 165.19 g/mol) lacks sulfonamido and tert-butyl groups. Lower melting point (82–84°C) compared to sulfonamide derivatives (>150°C), highlighting the impact of sulfonamido on crystallinity .
Electronic and Nonlinear Optical (NLO) Properties
Crystal Packing and Hydrogen Bonding
- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide: Crystal structure stabilized by N–H···O and C–H···O interactions, similar to the target compound’s sulfonamido and methoxy groups .
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide :
- Exhibits intramolecular C–H···O bonds, suggesting analogous stabilization in the target compound’s tert-butylbenzenesulfonamido group .
Biological Activity
2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
- Chemical Formula : C17H22N2O3S
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
The structure of the compound features a sulfonamide group, which is critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Sulfonamides are known to possess anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antitumor Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanism
In a recent in vitro study, the compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in NO production at concentrations of 10 µM and 50 µM, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
A preliminary screening conducted on various cancer cell lines revealed that the compound exhibited cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 25 µM and 30 µM, respectively. This suggests that further investigation into its mechanism of action could be warranted .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via sequential sulfonamidation and acetylation reactions. A typical approach involves reacting 4-tert-butylbenzenesulfonyl chloride with 2-methoxyaniline to form the sulfonamide intermediate, followed by coupling with chloroacetyl chloride and subsequent amidation. Optimization strategies include:
- Catalytic conditions : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Stepwise heating (40–60°C) minimizes side reactions like hydrolysis .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Key spectral markers :
- Validation : Cross-check experimental data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can intramolecular hydrogen bonding influence the conformational stability and bioactivity of this compound?
- Analysis : The sulfonamido (-SONH-) and methoxyphenyl groups facilitate intramolecular H-bonding, stabilizing specific conformers. Techniques to study this include:
- Variable-temperature NMR : Detect dynamic H-bonding via signal broadening at elevated temperatures .
- X-ray crystallography : Resolve H-bond networks (e.g., N-H···O=S interactions) in the solid state .
- NBO calculations : Quantify H-bond strength using electron density transfer (e.g., E stabilization energies >5 kcal/mol) .
- Bioactivity impact : Stabilized conformers may enhance binding to target proteins (e.g., enzymes with hydrophobic pockets) .
Q. What experimental and computational strategies address contradictions in reported bioactivity data for sulfonamide-acetamide hybrids?
- Common discrepancies : Variability in IC values due to differences in:
- Purity : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
- Assay conditions : Standardize solvent (DMSO concentration ≤1%) and cell viability protocols .
- Computational mitigation :
- Molecular docking : Predict binding modes to reconcile activity differences across studies (e.g., AutoDock Vina) .
- QSAR models : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on bioactivity .
Q. How can researchers optimize the synthetic route to improve yield and regioselectivity for analogs of this compound?
- Challenges : Competing side reactions (e.g., over-acylation) and low regioselectivity in multi-step syntheses.
- Solutions :
- Microwave-assisted synthesis : Reduce reaction time (15–30 min vs. 12 hrs) and improve yield by 20–30% .
- Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection during sulfonamidation .
- Flow chemistry : Enhance regioselectivity via precise temperature and reagent control in continuous reactors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
